3-Chloro-4-phenylpyridin-2-amine
Description
3-Chloro-4-phenylpyridin-2-amine is a substituted pyridine derivative featuring a chlorine atom at position 3, a phenyl group at position 4, and an amine group at position 2. Pyridine derivatives are pivotal in medicinal chemistry due to their role as intermediates in drug synthesis and their ability to modulate biological activity through electronic and steric effects. The chlorine and phenyl substituents likely influence its reactivity, solubility, and binding affinity to biological targets, making it a candidate for further research in drug development .
Properties
CAS No. |
1232432-97-1 |
|---|---|
Molecular Formula |
C11H9ClN2 |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-chloro-4-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-10-9(6-7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) |
InChI Key |
NBLFXNGGQIYRMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenylpyridin-2-amine typically involves the chlorination of 4-phenylpyridin-2-amine. One common method is the reaction of 4-phenylpyridin-2-amine with thionyl chloride (SOCl2) under reflux conditions. This reaction introduces the chlorine atom at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
3-Chloro-4-phenylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The chlorine atom and the phenyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Chloro-4-phenylpyridin-2-amine with structurally related pyridine derivatives:
Electronic and Steric Effects
- Chlorine vs. Iodine/Phenyl : Chlorine’s electron-withdrawing nature enhances electrophilic substitution reactivity compared to iodine (bulkier, less electronegative) or phenyl (electron-rich due to aromatic π-system). This affects solubility and interaction with hydrophobic targets .
- Positional Isomerism : 3-Chloro substitution (target compound) vs. 4-Chloro (e.g., 4-Chloro-5-methoxypyridin-3-amine) alters electronic distribution. Position 3 substitution may stabilize resonance structures, impacting binding to enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
